Introduction: The Strategic Value of Polysubstituted Pyridines
Introduction: The Strategic Value of Polysubstituted Pyridines
An In-depth Technical Guide to 4-Bromo-3-chloro-2-fluoropyridine (CAS 1017793-21-3): A Versatile Heterocyclic Building Block
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and agrochemicals. The strategic introduction of multiple, distinct halogen substituents onto this ring creates a highly versatile chemical intermediate, ripe for selective, stepwise functionalization. 4-Bromo-3-chloro-2-fluoropyridine, registered under CAS number 1017793-21-3, is a prime exemplar of such a building block.[1][2][3][4] Its unique arrangement of bromine, chlorine, and fluorine atoms offers a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures with a high degree of precision.[5] This guide serves as a technical resource for researchers and drug development professionals, providing in-depth insights into its properties, reactivity, and applications.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation for its effective use in synthesis. 4-Bromo-3-chloro-2-fluoropyridine is typically supplied as a solid with high purity, requiring specific storage conditions to maintain its integrity.[6]
| Property | Value | Source |
| CAS Number | 1017793-21-3 | [1][2] |
| Molecular Formula | C₅H₂BrClFN | [1][2] |
| Molecular Weight | 210.43 g/mol | [1] |
| IUPAC Name | 4-bromo-3-chloro-2-fluoropyridine | [1][2] |
| Appearance | Solid | [6] |
| Typical Purity | ≥98% | [2][7] |
| Storage Temperature | Inert atmosphere, 2-8°C | |
| SMILES | C1=CN=C(C(=C1Br)Cl)F | [1] |
| InChI Key | UMQBGWKWOLRROL-UHFFFAOYSA-N | [1][2] |
Section 2: Synthetic Strategy and Rationale
While specific proprietary synthesis routes for 4-Bromo-3-chloro-2-fluoropyridine are maintained by manufacturers, a plausible synthetic pathway can be devised based on established principles of heterocyclic chemistry. A logical approach would involve the sequential, regioselective halogenation of a suitable pyridine precursor. The causality behind such a multi-step synthesis lies in controlling the directing effects of the substituents and the nitrogen atom of the pyridine ring.
A representative synthesis could start from 2-fluoropyridine, utilizing its electronic properties to guide subsequent halogenations. The fluorine at the C2 position is a strong electron-withdrawing group, which, together with the ring nitrogen, deactivates the ring towards electrophilic substitution but can direct incoming electrophiles.
Exemplary Synthetic Protocol (Hypothetical)
This protocol is illustrative, designed to demonstrate the chemical logic rather than replicate a validated process.
Step 1: Synthesis of 3-Chloro-2-fluoropyridine
-
Rationale: Direct chlorination of 2-fluoropyridine. The choice of N-chlorosuccinimide (NCS) provides a source of electrophilic chlorine. An acidic medium is often used to activate the pyridine ring towards electrophilic attack.
-
Procedure:
-
To a solution of 2-fluoropyridine (1.0 equiv) in concentrated sulfuric acid, add N-chlorosuccinimide (1.1 equiv) portion-wise while maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by GC-MS.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield 3-chloro-2-fluoropyridine.
-
Step 2: Synthesis of 4-Bromo-3-chloro-2-fluoropyridine
-
Rationale: Bromination of the 3-chloro-2-fluoropyridine intermediate. The combination of N-bromosuccinimide (NBS) and a strong acid like oleum provides a potent electrophilic bromine source capable of substituting the deactivated ring at the C4 position.
-
Procedure:
-
Dissolve 3-chloro-2-fluoropyridine (1.0 equiv) in oleum (20% SO₃).
-
Add N-bromosuccinimide (1.1 equiv) portion-wise, controlling any exotherm with an ice bath.
-
Heat the mixture to 50-60°C and stir for 24 hours or until TLC/GC-MS indicates completion.
-
Cool the reaction and quench by slowly pouring it over a large volume of ice.
-
Carefully neutralize the solution with sodium hydroxide pellets or a concentrated solution.
-
Extract the product with ethyl acetate, wash the combined organic phases with brine, dry over sodium sulfate, and evaporate the solvent.
-
Recrystallization or column chromatography of the crude solid affords the final product, 4-Bromo-3-chloro-2-fluoropyridine.
-
Section 3: Reactivity and Strategic Applications in Synthesis
The synthetic power of 4-Bromo-3-chloro-2-fluoropyridine stems from the differential reactivity of its three halogen atoms in metal-catalyzed cross-coupling reactions. This allows for predictable and regioselective functionalization. The generally accepted order of reactivity for oxidative addition of halogens on an aromatic ring to a Pd(0) catalyst is I > Br > Cl >> F.[8][9] This hierarchy is the cornerstone of its utility, enabling chemists to selectively address the C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.
Key Application 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[8][10] In the case of 4-Bromo-3-chloro-2-fluoropyridine, this reaction can be performed with high selectivity at the C-4 (bromo) position.[9] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, creating a scaffold that is central to many pharmaceutical agents.[11]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Self-Validation: The success of this protocol is validated by the selective consumption of the starting material and the formation of a single major product, 3-chloro-2-fluoro-4-phenylpyridine, confirmed by GC-MS and ¹H NMR analysis showing the disappearance of the pyridine C-H proton adjacent to the bromine and the appearance of new aromatic signals corresponding to the phenyl group.
-
Materials:
-
4-Bromo-3-chloro-2-fluoropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene and water (e.g., 10:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-3-chloro-2-fluoropyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
-
Key Application 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C-N bonds.[12][13] This reaction enables the introduction of primary or secondary amines at the C-4 position of the pyridine ring, a critical step in synthesizing compounds for various therapeutic targets.[14][15][16]
Protocol: Buchwald-Hartwig Amination with Morpholine
-
Self-Validation: The protocol's efficacy is confirmed by LC-MS analysis showing the formation of the product with the expected mass-to-charge ratio. ¹H NMR will confirm the incorporation of the morpholine moiety and the absence of the starting aryl bromide.
-
Materials:
-
4-Bromo-3-chloro-2-fluoropyridine (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with NaOtBu, Pd₂(dba)₃, and Xantphos.
-
Add 4-Bromo-3-chloro-2-fluoropyridine and a stir bar.
-
Remove the vial from the glovebox, add anhydrous toluene followed by morpholine via syringe under an inert atmosphere.
-
Seal the vial and heat in a pre-heated oil bath at 110°C for 6-18 hours.
-
After cooling, quench the reaction by adding water. Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product using column chromatography to obtain 4-(3-chloro-2-fluoropyridin-4-yl)morpholine.
-
Section 4: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 4-Bromo-3-chloro-2-fluoropyridine is paramount for laboratory safety. The compound is classified as harmful and an irritant.[17]
| Safety Aspect | Guideline |
| Pictograms | GHS07 (Exclamation Mark) |
| Hazard Statements | H302: Harmful if swallowed.[17] H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[17] P280: Wear protective gloves/eye protection/face protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18] |
| First Aid Measures | Inhalation: Move person into fresh air. If not breathing, give artificial respiration.[18] Skin Contact: Wash off with soap and plenty of water.[18] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[18] Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[18] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[17][19] Recommended storage temperature is 2-8°C. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17] |
Conclusion
4-Bromo-3-chloro-2-fluoropyridine is more than just a collection of atoms; it is a carefully designed tool for chemical synthesis. Its well-defined hierarchy of halogen reactivity allows for selective and predictable functionalization, making it an invaluable asset in the multi-step synthesis of complex target molecules. For researchers in drug development and materials science, mastering the reactivity of this building block opens a direct and efficient route to novel chemical entities, accelerating the pace of innovation.
References
-
4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170 . PubChem, National Center for Biotechnology Information. [Link]
-
4-Bromo-3-chloro-2-fluoropyridine, 98% . Fisher Scientific. [Link]
-
Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions . Ablocks. [Link]
-
1017793-21-3 | 4-Bromo-3-chloro-2-fluoropyridine . Fluoropharm. [Link]
-
The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis . Pharmaffiliates. [Link]
-
SAFETY DATA SHEET - 3-Bromo-5-fluoropyridin-4-amine . Acros PharmaTech Limited. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis . Pharmaffiliates. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
The Buchwald-Hartwig Amination Reaction . YouTube. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples . NROChemistry. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst . Semantic Scholar. [Link]
Sources
- 1. 4-Bromo-3-chloro-2-fluoropyridine | C5H2BrClFN | CID 56604170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-chloro-2-fluoropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 1017793-21-3 | 4-Bromo-3-chloro-2-fluoropyridine - Fluoropharm [fluoropharm.com]
- 4. Pyridine Derivatives as Heterocyclic Building Blocks (37) [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Bromo-3-chloro-2-fluoropyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
- 18. acrospharma.co.kr [acrospharma.co.kr]
- 19. fishersci.com [fishersci.com]
